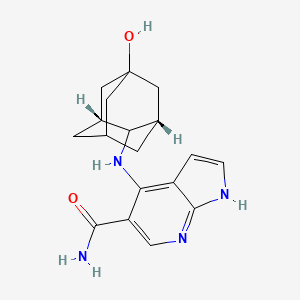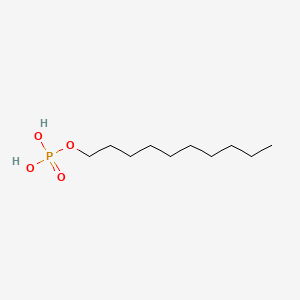
Decyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl dihydrogen phosphate: is an organic phosphate compound with the chemical formula C10H23O4P . It is a white crystalline powder or solid that is easily soluble in water and organic solvents such as alcohols, ethers, and ketones. This compound is commonly used as a surfactant and emulsifier in various industrial applications, including lubricants, dyes, coatings, and synthetic fibers. Additionally, it serves as an antimicrobial agent, preservative, and plasticizer in chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl dihydrogen phosphate can be synthesized through the reaction of 1-bromopropane with sodium hypophosphite and octanol. The process involves two main steps:
Formation of 1-propanoylphosphonic acid sodium salt: 1-bromopropane reacts with sodium hypophosphite to form 1-propanoylphosphonic acid sodium salt.
Reaction with octanol: The intermediate product is then reacted with octanol to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Use of catalysts: Employing catalysts to enhance the reaction rate and efficiency.
Purification steps: Implementing purification techniques such as distillation and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Decyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of decanol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Decanol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
Decyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and processes.
Biology: Employed in studies involving cell membranes and lipid interactions.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the production of lubricants, coatings, and synthetic fibers.
Mécanisme D'action
The mechanism of action of decyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the mixing of different substances. In biological systems, it can interact with cell membranes, affecting their structure and function. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
- Decanol phosphate
- Decyl phosphate
- n-Decyl phosphoric acid
Comparison: Decyl dihydrogen phosphate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water and organic solvents, and its effectiveness as a surfactant and emulsifier. Compared to similar compounds, it offers better performance in certain industrial applications, such as lubricants and coatings .
Propriétés
Numéro CAS |
60476-40-6 |
|---|---|
Formule moléculaire |
C10H23O4P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
decyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
Clé InChI |
SCIGVHCNNXTQDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOP(=O)(O)O |
Description physique |
Liquid |
Numéros CAS associés |
68427-32-7 (potassium salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


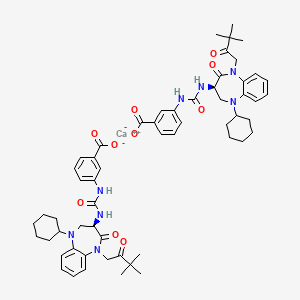
![1-[4-Amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(4-methylpentoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea](/img/structure/B10771231.png)
![(2S)-6-azanyl-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenyl-propanoyl]amino]hexanamide](/img/structure/B10771236.png)
![3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)
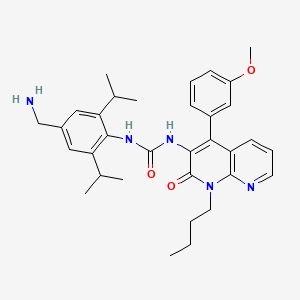
![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)
![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)
![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)
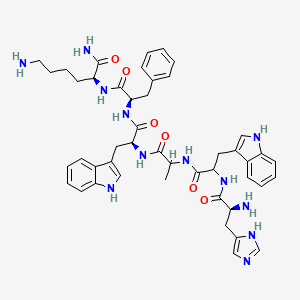
![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)
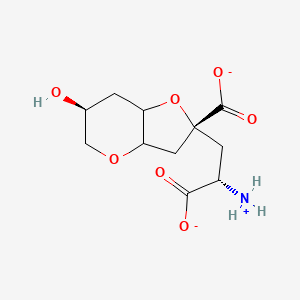
![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)
![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)
